molecular formula C23H24N2O4 B10996909 2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10996909
M. Wt: 392.4 g/mol
InChI Key: YLKIIYILENDZPW-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling: This compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. In this process, an organoboron reagent (usually an aryl or heteroaryl boron compound) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.

    Other Methods: Additional synthetic routes may involve multistep processes, such as cyclization reactions or amide bond formation.

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research and development efforts may explore scalable routes.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions can yield derivatives with modified functional groups or substituents.

Scientific Research Applications

    Chemistry: Investigating its reactivity, stereochemistry, and novel derivatives.

    Biology: Studying its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

    Industry: Developing new materials or catalysts based on its structure.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, nucleic acids).
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-28-20-10-7-15(13-21(20)29-2)11-12-24-22(26)19-14-25(16-8-9-16)23(27)18-6-4-3-5-17(18)19/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,24,26)

InChI Key

YLKIIYILENDZPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC

Origin of Product

United States

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